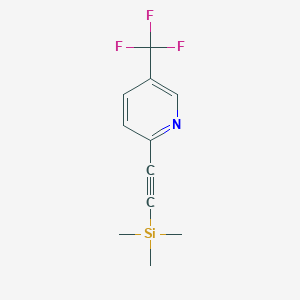

5-(Trifluoromethyl)-2-(2-(trimethylsilyl)ethynyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Trifluoromethyl)-2-(2-(trimethylsilyl)ethynyl)pyridine is a synthetic organic compound that features a pyridine ring substituted with trifluoromethyl and trimethylsilyl ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-2-(2-(trimethylsilyl)ethynyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with pyridine derivatives that are functionalized at specific positions.

Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.

Ethynylation: The ethynyl group is introduced using trimethylsilyl acetylene (TMS-acetylene) in the presence of a base such as potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions may target the pyridine ring or the ethynyl group, leading to hydrogenated products.

Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted under specific conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine oxides, while reduction could produce hydrogenated pyridine derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions, influencing the reactivity and selectivity of metal catalysts.

Material Science: Its unique structural properties could be explored for the development of new materials with specific electronic or optical characteristics.

Biology and Medicine

Drug Development: The compound’s structural features might be investigated for potential pharmacological activities, such as enzyme inhibition or receptor binding.

Industry

Chemical Synthesis: It could be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)-2-(2-(trimethylsilyl)ethynyl)pyridine exerts its effects would depend on its specific interactions with molecular targets. For example, in catalysis, it might coordinate with metal centers, altering their electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

5-(Trifluoromethyl)-2-ethynylpyridine: Lacks the trimethylsilyl group, which may affect its reactivity and applications.

2-(2-(Trimethylsilyl)ethynyl)pyridine:

Uniqueness

The presence of both trifluoromethyl and trimethylsilyl ethynyl groups in 5-(Trifluoromethyl)-2-(2-(trimethylsilyl)ethynyl)pyridine makes it unique, potentially offering a combination of properties not found in other similar compounds.

Biological Activity

5-(Trifluoromethyl)-2-(2-(trimethylsilyl)ethynyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a trimethylsilyl-ethynyl moiety. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for biological activity. The trimethylsilyl group can also influence the compound's reactivity and solubility.

Biological Activity Overview

The biological activities of trifluoromethylpyridine derivatives, including the target compound, are attributed to their unique physicochemical properties. These compounds have shown promise in various biological assays, including:

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.

- Cytotoxicity : In vitro studies have indicated that certain analogs can induce cell death in cancer cell lines, suggesting potential as anticancer agents.

- Insecticidal Activity : The compound's structural features make it suitable for use in agrochemicals, particularly as an insecticide against lepidopterous pests.

Case Studies

- Anticancer Activity : A study demonstrated that compounds with similar structures to this compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Agrochemical Applications : Research has shown that trifluoromethylpyridine derivatives are effective against crop pests, with improved efficacy compared to non-fluorinated analogs. The mode of action remains under investigation but is believed to involve disruption of insect neural pathways.

- Electrophilic Properties : Studies indicate that the electrophilic nature of the alkyne moiety allows for selective interactions with biological targets, potentially leading to ferroptosis in cancer cells—a form of regulated cell death linked to oxidative stress.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Cytotoxicity | 15 | |

| 5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine | Antimicrobial | 10 | |

| Fluazifop-butyl | Insecticidal | 5 |

The mechanisms underlying the biological activities of this compound include:

- Electrophilic Attack : The compound's electrophilic groups can react with nucleophiles in target proteins or nucleic acids, altering their function.

- Induction of Ferroptosis : Similar compounds have been shown to induce ferroptosis by inhibiting GPX4, a critical enzyme for lipid peroxidation defense in cells .

- Modulation of Signaling Pathways : The unique structure may interact with various cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Properties

IUPAC Name |

trimethyl-[2-[5-(trifluoromethyl)pyridin-2-yl]ethynyl]silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NSi/c1-16(2,3)7-6-10-5-4-9(8-15-10)11(12,13)14/h4-5,8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELVVZZWTHXUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.